Spylidone

Lipid droplet accumulation Macrophage foam cell Atherosclerosis

Spylidone (C₂₆H₃₉NO₄, MW 429.6 g/mol) is a fungal tetracyclic polyketide isolated from Phoma sp. FKI-1840, first reported in 2005.

Molecular Formula C26H39NO4
Molecular Weight 429.6 g/mol
Cat. No. B15562859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpylidone
Molecular FormulaC26H39NO4
Molecular Weight429.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H39NO4/c1-8-14(3)22-24(29)21(25(30)27(22)7)23(28)20-18(26(6)16(5)31-26)10-9-17-12-13(2)11-15(4)19(17)20/h9-10,13-20,22,28H,8,11-12H2,1-7H3/b23-21-
InChIKeyNPWKEUKXVOMELT-LNVKXUELSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Spylidone for Research Procurement: A Tetracyclic Polyketide ACAT Inhibitor with a Unique Spiro Core


Spylidone (C₂₆H₃₉NO₄, MW 429.6 g/mol) is a fungal tetracyclic polyketide isolated from Phoma sp. FKI-1840, first reported in 2005 [1]. It belongs to the tetramic acid-bearing cis-decalin natural product family and features a rare spiro ring containing 2,4-pyrrolidinedione within a 6/6/6/5 tetracyclic framework [1][2]. Spylidone was discovered during a phenotypic screen for microbial inhibitors of lipid droplet accumulation in mouse macrophages and was subsequently characterized as a dual inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) isozymes ACAT1 and ACAT2 [1][3]. Its structural complexity and dual-isozyme inhibition profile distinguish it from co-isolated analogs and other in-class ACAT inhibitors.

Why PF1052, Vermisporin, or Other Decalin Natural Products Cannot Substitute for Spylidone in Lipid Droplet or ACAT Research


Spylidone was co-isolated from Phoma sp. FKI-1840 alongside two structurally related known compounds, PF1052 and vermisporin, which share the cis-decalin scaffold but lack the spiro 2,4-pyrrolidinedione ring [1]. In a direct head-to-head comparison under identical assay conditions, PF1052 and vermisporin exhibited no detectable inhibition of lipid droplet accumulation in mouse macrophages, whereas spylidone produced concentration-dependent inhibition between 10 and 50 µM [1]. The structural determinant of this functional divergence lies in spylidone's unique 6/6/6/5 spirotetracyclic core, a motif absent from all other tetramic acid-bearing cis-decalin natural products [2]. Furthermore, among microbial ACAT inhibitors profiled for isozyme selectivity, spylidone occupies a distinct pharmacological niche—a dual ACAT1/ACAT2 inhibitor with a 5-fold ACAT2 preference—that cannot be replicated by ACAT1-selective beauveriolides or ACAT2-selective pyripyropenes. Substituting a generic decalin natural product for spylidone therefore introduces both functional inactivity in the lipid droplet assay and a fundamentally different ACAT selectivity signature.

Spylidone Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decision-Making


Evidence 1: Lipid Droplet Inhibition — Spylidone Uniquely Active Among Three Co-Isolated Structural Analogs

In the primary discovery study, spylidone was isolated alongside PF1052 and vermisporin from the same Phoma sp. FKI-1840 fermentation broth and tested in parallel in a mouse peritoneal macrophage lipid droplet accumulation assay [1]. Spylidone inhibited lipid droplet accumulation at concentrations of 10 to approximately 50 µM, whereas PF1052 and vermisporin showed no detectable inhibition across the same concentration range [1]. All three compounds share a cis-decalin scaffold, but spylidone uniquely possesses a spiro ring containing 2,4-pyrrolidinedione, a structural feature mapped to the phenanthrene/spiro compound MeSH categories [2].

Lipid droplet accumulation Macrophage foam cell Atherosclerosis

Evidence 2: ACAT Isozyme Selectivity — Spylidone Shows a 5-Fold ACAT2 Preference, the Highest Among Non-Selective Microbial ACAT Inhibitors Profiled

A systematic cell-based isozyme selectivity study compared nine microbial ACAT inhibitors in side-by-side ACAT1 and ACAT2 assays [1]. Spylidone exhibited IC₅₀ values of 25 µM for ACAT1 and 5.0 µM for ACAT2, yielding an ACAT1/ACAT2 selectivity ratio of 5.0, indicating a moderate but significant 5-fold preference for ACAT2 [1]. This contrasts with purpactin A (IC₅₀ 2.5 vs. 1.5 µM; ratio 1.7), terpendole C (10 vs. 10 µM; ratio 1.0), and glisoprenin A (4.3 vs. 10 µM; ratio 0.43, ACAT1-preferring). Beauveriolides I and III are strongly ACAT1-selective (ratio 0.03 and <0.045), while pyripyropenes A–D are strongly ACAT2-selective (ratio >1,000 for pyripyropene A) [1]. Independent BRENDA enzyme database entries confirm spylidone ACAT inhibition: IC₅₀ 0.007 mM (7 µM) for ACAT1 and 0.003 mM (3 µM) for ACAT2 in Chlorocebus aethiops, yielding a 2.3-fold ACAT2 preference [2].

ACAT1 ACAT2 Isozyme selectivity Cholesteryl ester synthesis

Evidence 3: Structural Identity — The Spiro 6/6/6/5 Tetracyclic Core Is Unprecedented Among Decalin Natural Products

Spylidone possesses a 6/6/6/5 cis-decalin bearing spirotetracyclic core structure that is explicitly described as unique within the tetramic acid-bearing cis-decalin natural product family [1]. The absolute stereochemistry of the spiro chiral center remains undetermined [1], and no total synthesis of the complete spylidone molecule has been reported as of 2024 [1]. In 2024, the 6/6/6/5 tetracyclic core was constructed for the first time from (+)-AB4015-B via late-stage iodine(I)- or manganese(III)-mediated oxidative cyclization, with its absolute stereostructure unambiguously confirmed by X-ray crystallographic analysis [1]. This structural motif—a spiro ring containing 2,4-pyrrolidinedione fused to a cis-decalin system—is absent from PF1052 (which has a simpler tetramic acid-bearing cis-decalin core) and vermisporin [2].

Spiro compound Tetracyclic core Structural novelty Decalin natural product

Evidence 4: Macrophage Cytotoxicity — Spylidone Maintains a Clean Cytotoxicity Window at All Active Concentrations in the Macrophage Lipid Droplet Assay

In the primary phenotypic assay, spylidone inhibited lipid droplet accumulation at 10–50 µM without any detectable cytotoxic effect on mouse peritoneal macrophages across this entire concentration range [1]. This finding is explicitly contrasted with the two co-isolated analogs PF1052 and vermisporin, which were both inactive and non-cytotoxic, confirming that the observed lipid droplet inhibition by spylidone is not attributable to non-specific cellular toxicity [1]. This clean in vitro cytotoxicity profile is pharmacologically relevant because numerous synthetic ACAT inhibitors (e.g., PD-132301 and certain phenylcoumarin derivatives) have been associated with macrophage foam cell cytotoxicity and adrenal toxicity in animal models, attributed to excess intracellular free cholesterol accumulation upon ACAT blockade [2].

Cytotoxicity Macrophage viability Therapeutic window Foam cell

Evidence 5: Synthetic Tractability — The 6/6/6/5 Tetracyclic Core Is Accessible via Late-Stage Oxidative Cyclization, Enabling Analog Generation

Although a total synthesis of spylidone has not yet been reported, the complete 6/6/6/5 tetracyclic core was successfully constructed in 2024 from the simpler natural product (+)-AB4015-B via late-stage iodine(I)- or manganese(III)-mediated oxidative cyclization [1]. The absolute stereostructure of the synthetic core was unambiguously confirmed by X-ray crystallographic analysis, providing the first definitive stereochemical assignment for this scaffold [1]. This synthetic advance means that spylidone analogs bearing the spiro core are now accessible for structure-activity relationship (SAR) studies without requiring re-isolation from the producing fungal strain. By contrast, the total synthesis of the complete spylidone molecule—including the full tetramic acid side chain—remains an unsolved challenge, making the natural product the only source of the intact pharmacophore for biological studies [1].

Total synthesis Late-stage functionalization Oxidative cyclization SAR

Spylidone: Highest-Impact Research and Procurement Application Scenarios Based on Quantitative Differentiation Evidence


Scenario 1: Macrophage Foam Cell Biology — Differentiating ACAT-Mediated Lipid Droplet Regulation from Off-Target Effects

Investigators studying macrophage foam cell formation in the context of atherosclerosis require a tool compound that inhibits lipid droplet accumulation without introducing cytotoxicity-related artifacts. Spylidone, at 10–50 µM, provides concentration-dependent lipid droplet inhibition with a documented absence of macrophage cytotoxicity, as established in the primary characterization assay [1]. The availability of two co-isolated, structurally related but biologically inactive analogs (PF1052 and vermisporin) provides built-in negative controls for mechanistic studies, enabling researchers to attribute observed effects specifically to the spiro pharmacophore rather than to the shared cis-decalin scaffold [1].

Scenario 2: ACAT Isozyme Selectivity Profiling — Using Spylidone as a Dual ACAT1/ACAT2 Inhibitor with Defined ACAT2 Bias

Research programs characterizing the differential roles of ACAT1 and ACAT2 in cholesterol esterification require a panel of inhibitors spanning the full selectivity spectrum. Spylidone (ACAT1 IC₅₀ 25 µM, ACAT2 IC₅₀ 5.0 µM; 5-fold ACAT2 preference) fills a critical gap between non-selective inhibitors like terpendole C (ratio 1.0) and highly selective agents such as pyripyropene A (ratio >1,000, ACAT2-selective) [2]. This intermediate selectivity profile makes spylidone uniquely suited for experiments designed to probe the functional consequences of moderate ACAT2 bias, a pharmacological space not covered by any other profiled microbial ACAT inhibitor [2].

Scenario 3: Natural Product-Based Drug Discovery — Exploiting the Unique Spiro Scaffold for Lead Optimization

Medicinal chemistry groups pursuing ACAT inhibitors with novel chemotypes can use spylidone as a structurally differentiated starting point. The spiro 6/6/6/5 tetracyclic core, confirmed by X-ray crystallography, represents a scaffold absent from all other known tetramic acid-bearing cis-decalin natural products [3]. The recent demonstration that this core can be constructed via late-stage iodine(I)- or manganese(III)-mediated oxidative cyclization from (+)-AB4015-B provides a tractable synthetic entry point for generating spiro-core analogs, while procurement of the natural product itself serves as the reference standard for biological benchmarking [3].

Scenario 4: Chemical Biology Probe Development — A Non-Cytotoxic ACAT Inhibitor for Live-Cell Imaging and Functional Studies

Chemical biologists developing fluorescent or affinity probes targeting ACAT require a parent compound whose binding mode and selectivity profile are well-characterized and whose cytotoxicity profile does not confound live-cell experimental readouts. Spylidone's documented lack of cytotoxicity at its full active concentration range (10–50 µM) in macrophages [1], combined with its quantitated dual ACAT1/ACAT2 inhibition parameters [2], provides a validated scaffold for probe derivatization. The undetermined absolute stereochemistry of the spiro chiral center [3] also presents an opportunity for stereochemical resolution as part of a probe development program, where each enantiomer may exhibit distinct selectivity or potency profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spylidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.